BenchChemオンラインストアへようこそ!

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine

DPP‑4 inhibition Type 2 diabetes Scaffold hopping

Procure (2‑Phenylimidazo[1,2‑a]pyridin‑3‑yl)methanamine (CAS 817172‑48‑8) as the mandatory unsubstituted‑phenyl baseline for imidazo[1,2‑a]pyridine DPP‑4 inhibitor libraries. Its IC₅₀ of 13,700 nM provides the dynamic range needed to calibrate >100‑fold potency gains of halogenated analogs (e.g., 5d IC₅₀ 130 nM). The free‑base form (MW 223.27) eliminates counterion uncertainty, enabling accurate stoichiometry in reductive amination, amide coupling, and N‑alkylation. Include this reference compound to ensure SAR traceability, validate docking models, and establish non‑selective baseline controls for DPP‑8/DPP‑9 selectivity profiling.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 817172-48-8
Cat. No. B3038228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine
CAS817172-48-8
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN
InChIInChI=1S/C14H13N3/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10,15H2
InChIKeyYHBNQOWCYPKJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 817172-48-8: (2‑Phenylimidazo[1,2‑a]pyridin‑3‑yl)methanamine – DPP‑4 Inhibitor Scaffold, SAR Baseline & Procurement Reference


(2‑Phenylimidazo[1,2‑a]pyridin‑3‑yl)methanamine (CAS 817172-48-8) is a heterocyclic small molecule belonging to the imidazo[1,2‑a]pyridine class. It serves as the unsubstituted phenyl reference compound (designated 5a) in a structure‑activity relationship (SAR) series of dipeptidyl peptidase‑4 (DPP‑4) inhibitors developed by Li and colleagues [1]. With a molecular formula of C14H13N3 and a molecular weight of 223.27 g/mol, the compound is commercially available primarily as a research‑grade building block for medicinal chemistry and biological screening [2]. Its key distinguishing feature is its role as the minimal‑substitution baseline against which halogenated analogs were optimized, providing a critical control point for SAR interpretation and procurement decisions.

Why (2‑Phenylimidazo[1,2‑a]pyridin‑3‑yl)methanamine Cannot Be Interchanged with Halogenated Imidazo[1,2‑a]pyridine Analogs in DPP‑4 Research


Within the imidazo[1,2‑a]pyridin‑3‑yl‑methanamine series, seemingly minor substituent changes on the 2‑phenyl ring produce large magnitude differences in DPP‑4 inhibitory potency and selectivity [1]. The unsubstituted phenyl compound (5a) exhibits an IC50 of 13,700 nM, while the 2,4‑dichlorophenyl analog (5d) achieves an IC50 of 130 nM—a >100‑fold improvement [2]. Additionally, 5d demonstrates selectivity ratios of DPP‑8/DPP‑4 = 215 and DPP‑9/DPP‑4 = 192, whereas 5a lacks demonstrated selectivity [1]. Consequently, generic substitution of one analog for another without reference to quantitative SAR data can invalidate experimental conclusions, render in‑house libraries non‑comparable, and undermine scaffold‑hopping or lead‑optimization campaigns. The evidence below quantifies these critical gaps.

Quantitative DPP‑4 SAR Evidence for (2‑Phenylimidazo[1,2‑a]pyridin‑3‑yl)methanamine Relative to Halogen‑Substituted Analogs


DPP‑4 Inhibitory Potency: Target Compound (5a) vs. 2,4‑Dichlorophenyl Analog (5d) – A >100‑Fold IC50 Difference

In a direct head‑to‑head comparison from the same publication, the unsubstituted phenyl lead compound 5a exhibited an IC50 of 13,700 nM against DPP‑4, whereas the 2,4‑dichlorophenyl derivative 5d achieved an IC50 of 130 nM under identical assay conditions [1][2]. This represents a 105‑fold improvement in potency solely through halogen substitution on the 2‑phenyl ring.

DPP‑4 inhibition Type 2 diabetes Scaffold hopping

DPP‑4 Inhibitory Potency: 5a vs. 4‑Chlorophenyl Analog (5c) – 2.1‑Fold IC50 Difference

The 4‑chlorophenyl analog (5c) demonstrated an IC50 of 6,460 nM against DPP‑4, compared to 13,700 nM for the unsubstituted phenyl compound 5a [1]. This 2.1‑fold potency gain from a single chlorine substituent illustrates the sensitivity of the scaffold to halogen introduction.

DPP‑4 inhibition Halogen SAR Medicinal chemistry

DPP‑4 Inhibitory Potency: 5a vs. 4‑Bromophenyl Analog (5j) – 14.6‑Fold IC50 Difference

The 4‑bromophenyl analog (5j) exhibited an IC50 of 940 nM, representing a 14.6‑fold improvement over 5a (13,700 nM) [1]. The progressive potency gain from Cl (2.1‑fold) to Br (14.6‑fold) to di‑Cl (105‑fold) establishes a clear SAR gradient that necessitates the unsubstituted compound as the foundational reference.

DPP‑4 inhibition Bromine SAR Scaffold optimization

DPP‑4 Selectivity: Target Compound 5a (Unsubstituted) vs. Optimized Analog 5d – Absence of Reported Selectivity Data

The optimized analog 5d demonstrates substantial selectivity over related dipeptidyl peptidases, with ratios of DPP‑8/DPP‑4 = 215 and DPP‑9/DPP‑4 = 192 [1]. In contrast, no selectivity data for 5a against DPP‑8 or DPP‑9 are reported, which is consistent with its weak DPP‑4 affinity and suggests that selectivity emerges only after halogen substitution. This absence itself is a critical differentiator for researchers selecting a non‑selective baseline.

DPP‑4 selectivity DPP‑8 DPP‑9 Off‑target risk

In Vivo Efficacy: Target Compound 5a as the Pre‑Optimization Scaffold vs. In Vivo‑Active Analog 5d

Compound 5d was reported to be in vivo efficacious in an oral glucose tolerance test (OGTT) model, whereas 5a was not advanced to in vivo evaluation [1]. The structural modifications from 5a to 5d were explicitly guided by docking studies and in vitro SAR, positioning 5a as the pre‑optimization scaffold indispensable for tracing the evolution of in vivo activity.

In vivo DPP‑4 inhibition Oral glucose tolerance Lead optimization

Physicochemical and Supply Distinction: Free Base (CAS 817172-48-8) vs. Oxalate Salt (CAS 817172-49-9)

The free base form (CAS 817172-48-8, MW 223.27) is commercially supplied alongside the oxalate salt (CAS 817172-49-9, MW 313.31) . The free base is preferred for synthetic elaboration (e.g., reductive amination, amide coupling) due to the absence of a counterion that can complicate stoichiometry and purification. In contrast, the oxalate salt may offer improved solid‑state stability and aqueous solubility for direct biological assay [1].

Salt form selection Solubility Procurement specification

Application Scenarios for (2‑Phenylimidazo[1,2‑a]pyridin‑3‑yl)methanamine Based on Quantitative Differentiation Evidence


DPP‑4 Inhibitor SAR Libraries: Non‑Halogenated Baseline Control

Researchers building imidazo[1,2‑a]pyridine‑based DPP‑4 inhibitor libraries should include CAS 817172-48-8 as the mandatory unsubstituted phenyl reference compound. The >100‑fold potency gap between 5a (IC50 13,700 nM) and 5d (IC50 130 nM) [1] provides the dynamic range needed to calibrate halogen‑scanning SAR and validate computational docking models.

Scaffold‑Hopping and Lead‑Optimization Programs

In scaffold‑hopping campaigns starting from the imidazo[1,2‑a]pyridine core, CAS 817172-48-8 serves as the minimal‑substitution starting point. Procurement of this compound alongside its optimized analogs (e.g., 5d with confirmed in vivo efficacy and DPP‑8/DPP‑9 selectivity [1]) enables complete traceability of potency and selectivity gains throughout the optimization trajectory.

Counter‑Screening and Selectivity Profiling Workflows

For laboratories profiling DPP‑4 inhibitor selectivity against DPP‑8 and DPP‑9, CAS 817172-48-8 represents the appropriate non‑selective baseline control. Its lack of reported selectivity contrasts with 5d's high selectivity ratios (DPP‑8/DPP‑4 = 215; DPP‑9/DPP‑4 = 192) [1], enabling researchers to distinguish target‑specific effects from scaffold‑driven polypharmacology.

Synthetic Chemistry: Free Base for Downstream Derivatization

The free base form (CAS 817172-48-8) is the preferred starting material for synthetic elaboration, including reductive amination, amide coupling, and N‑alkylation [1][2]. Its defined molecular weight (223.27 g/mol) and absence of a counterion simplify stoichiometric calculations and purification, making it the appropriate procurement specification for medicinal chemistry laboratories.

Quote Request

Request a Quote for (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.